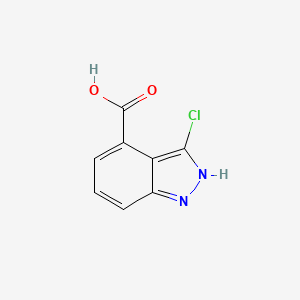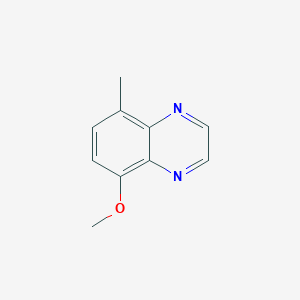
5-Methoxy-8-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-8-methylquinoxaline typically involves the cyclization of appropriate aniline derivatives with dicarbonyl compounds. One common method is the reaction of 2-bromo-5-methoxyaniline with malonic acid in the presence of phosphorus oxychloride (POCl3) as a catalyst and solvent . This method ensures the formation of the quinoxaline ring with the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions: 5-Methoxy-8-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline derivatives with different substituents, which can further be used in various applications .
科学研究应用
5-Methoxy-8-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
作用机制
The mechanism of action of 5-Methoxy-8-methylquinoxaline involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins. This leads to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation . The compound may also interact with other cellular pathways, contributing to its diverse biological activities.
相似化合物的比较
5-Methylquinoxaline: Lacks the methoxy group, which may affect its biological activity and chemical properties.
8-Methylquinoxaline: Similar structure but without the methoxy group, leading to different reactivity and applications.
5-Methoxyquinoline: A related compound with a quinoline ring instead of quinoxaline, showing different biological activities
Uniqueness: The presence of both methoxy and methyl groups in 5-Methoxy-8-methylquinoxaline makes it unique, providing a balance of hydrophilic and hydrophobic properties. This enhances its solubility, reactivity, and potential for diverse applications in various fields.
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
5-methoxy-8-methylquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-8(13-2)10-9(7)11-5-6-12-10/h3-6H,1-2H3 |
InChI 键 |
CGINYRVYTMFXBH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)OC)N=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


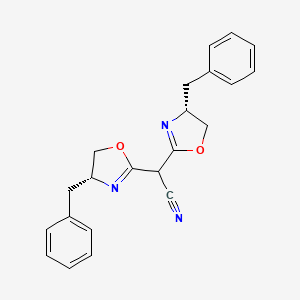
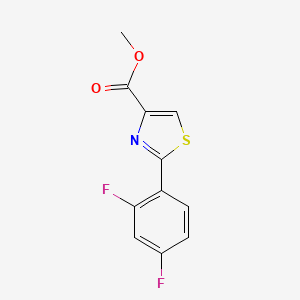


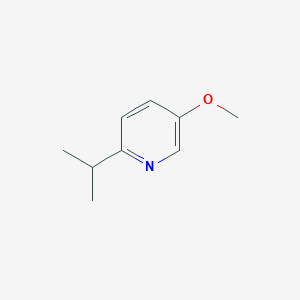

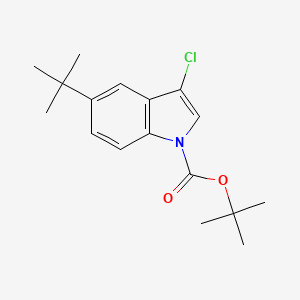

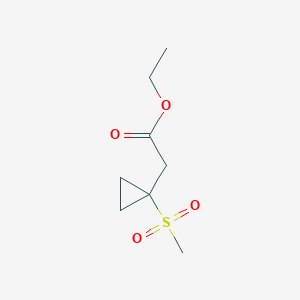
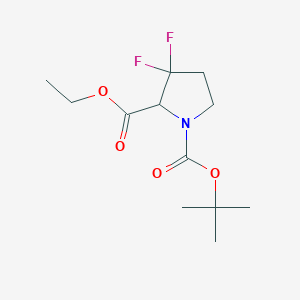
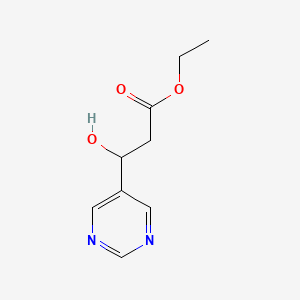
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)

